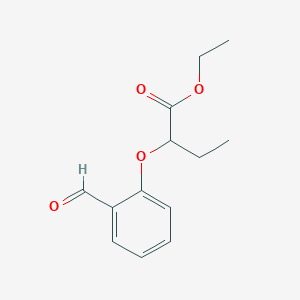

Ethyl 2-(2-formylphenoxy)butanoate

Vue d'ensemble

Description

Ethyl 2-(2-formylphenoxy)butanoate is a chemical compound that has been the subject of various studies due to its potential applications in the field of polymer chemistry and materials science. The compound is characterized by the presence of an ethyl ester moiety and a phenoxy group, which are common functional groups in organic chemistry. The studies on this compound have focused on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been reported in the literature. For instance, the synthesis of ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds has been achieved and these compounds have been used as chain transfer reagents in radical polymerizations of various vinyl monomers . Another study reported the synthesis of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl) acryloyl) phenoxy)acetate, which was characterized by FT-IR, 1H-NMR spectroscopy, ESI-MS, and X-ray single-crystal diffraction . These studies provide insights into the synthetic routes that can be potentially adapted for the synthesis of ethyl 2-(2-formylphenoxy)butanoate.

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been elucidated using various analytical techniques. For example, the crystal structure of a compound with a similar phenoxy and ethyl ester moiety was determined by X-ray diffraction, revealing a monoclinic structure with specific cell parameters . Another study on a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, also utilized X-ray diffraction to determine its monoclinic P21 space group and cell parameters . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and properties.

Chemical Reactions Analysis

The reactivity of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been explored in the context of polymer chemistry. The compounds synthesized in study were found to act as effective chain transfer reagents in radical polymerizations, indicating that they can undergo addition-fragmentation chain transfer reactions. This suggests that ethyl 2-(2-formylphenoxy)butanoate may also participate in similar chemical reactions, which could be useful in the synthesis of polymers with tailored properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 2-(2-formylphenoxy)butanoate have not been directly reported, the properties of structurally related compounds have been studied. For instance, the copolymerization of styrene with oxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates has been investigated, revealing information about the thermal stability and decomposition patterns of the resulting copolymers . These findings can provide a basis for predicting the behavior of ethyl 2-(2-formylphenoxy)butanoate under various conditions and its potential applications in materials science.

Applications De Recherche Scientifique

General Use

“Ethyl 2-(2-formylphenoxy)butanoate” is a chemical compound with the molecular formula C13H16O4 . It’s used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.

Application in Flavor Industry

Summary of the Application

“Ethyl 2-(2-formylphenoxy)butanoate” is known for its value as a flavor chemical in the food industry . It’s naturally present in many fermented foods and there’s a growing demand for it due to its contribution to the unique flavor of these foods .

Methods of Application or Experimental Procedures

The production of “Ethyl 2-(2-formylphenoxy)butanoate” in the food industry often involves the esterification of butanoic acid and ethanol . This process is recognized as a green route because it produces water as a by-product . To reduce the negative environmental impact and cost associated with organic solvents, researchers are exploring solvent-free reaction systems and water-based reaction systems .

Safety And Hazards

Ethyl 2-(2-formylphenoxy)butanoate is classified as a GHS07 substance, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(2-formylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGGSVBDPHSMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377284 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-formylphenoxy)butanoate | |

CAS RN |

86602-60-0 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

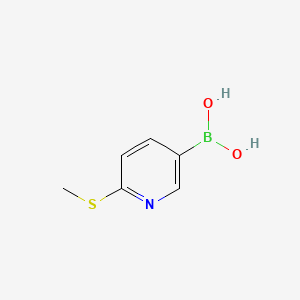

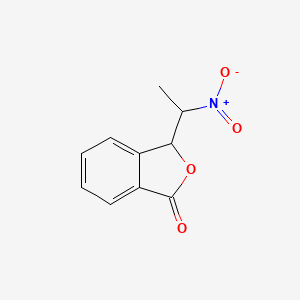

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)

![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)